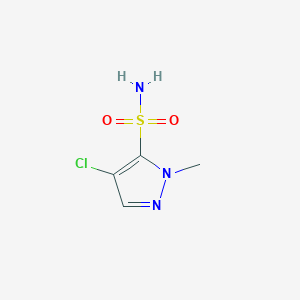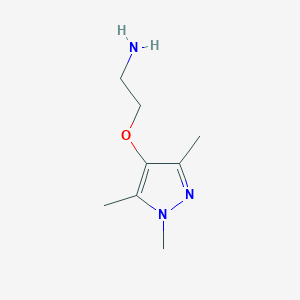
2,2-Difluoro-2-(4-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is an organic compound that features a difluoroethyl group attached to a methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the selective incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or aldehydes, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets through its difluoroethyl and methoxyphenyl groups. These interactions can modulate the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a stable bioisostere for other pharmacophores .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine: This compound is similar in structure but has the methoxy group in a different position on the phenyl ring.
2,2-Difluoro-2-(4-methoxyphenyl)ethanol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both difluoroethyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5H,6,12H2,1H3 |
InChI-Schlüssel |
JIGTZMIFTQGYRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)



amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)


![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)


